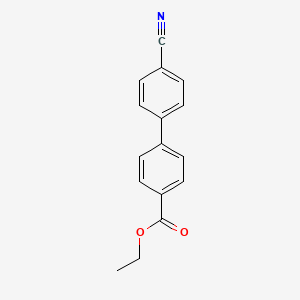

Ethyl 4-(4-cyanophenyl)benzoate

Description

Contextualization within Biphenyl (B1667301) Ester Chemistry for Advanced Materials

Biphenyl compounds, characterized by two connected phenyl rings, serve as a fundamental backbone in synthetic organic chemistry. rsc.orgbiosynce.com These structures are pivotal intermediates in the creation of a wide range of materials, including agricultural products, fluorescent layers for organic light-emitting diodes (OLEDs), and, notably, liquid crystals. rsc.orgajgreenchem.com The biphenyl framework provides a degree of rigidity and linearity to a molecule, which is a crucial characteristic for the formation of ordered structures found in advanced materials like liquid-crystal polymers (LCPs). biosynce.com

The introduction of an ester linkage to the biphenyl scaffold, creating biphenyl esters, further enhances the potential for creating materials with desirable properties. These esters are significant components in the synthesis of various polymers and are particularly prominent in the field of liquid crystals. researchgate.nettcichemicals.com The combination of the rigid biphenyl unit and the polar ester group can lead to the formation of mesophases, the state of matter between conventional liquid and solid crystalline states, which is the defining characteristic of liquid crystals. researchgate.net Ethyl 4-(4-cyanophenyl)benzoate (B15496937) is a prime example of this class, where the biphenyl-like core is formed by two phenyl rings linked through an ester group.

Significance of the Cyano and Ester Functionalities in Molecular Design

The specific properties of Ethyl 4-(4-cyanophenyl)benzoate are largely dictated by its two key functional groups: the cyano group (C≡N) and the ethyl ester group (-COOCH₂CH₃).

The cyano group is a powerful electron-withdrawing moiety due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. rsc.org This strong electron-withdrawing character, combined with its linear geometry, significantly influences a molecule's electronic and optical properties. rsc.org It can lead to red-shifted light absorption, intense luminescence, and enhanced charge-transfer capabilities. rsc.org In the context of materials science, the cyano group is frequently used to tune the electronic properties of molecules for applications in organic electronics, such as organic solar cells and OLEDs. rsc.org Furthermore, its ability to participate in strong intermolecular interactions, like dipole-dipole interactions and the formation of π-holes, can direct the supramolecular arrangement of molecules, which is essential for creating ordered materials. rsc.orgnih.gov

The ester functionality also plays a critical role. It introduces polarity into the molecule and can act as a flexible linkage, which can influence the melting point and the stability of liquid crystalline phases. The presence of the ester group, often in combination with other functional groups, is a common strategy in the design of molecules for advanced materials. acs.org For instance, in the synthesis of polymers, ester groups provide points for creating long chains through polycondensation reactions. researchgate.net

Overview of Key Research Areas Pertaining to the Compound

The primary area of research interest for this compound and structurally similar compounds is in the field of liquid crystals . The molecular shape of these compounds—an elongated, somewhat rigid core (the biphenyl ester structure) with a polar terminal group (the cyano group)—is archetypal for calamitic (rod-shaped) liquid crystals.

Research in this area focuses on how the molecular structure gives rise to liquid crystalline phases. The compound with the CAS number 56131-48-7, identified as 4-Cyanophenyl 4-ethylbenzoate (B1233868), is noted for its liquid crystalline properties. nih.gov Compounds of this type, often referred to as cyanobiphenyls or related esters, are foundational to the development of display technologies. The strong dipole moment from the cyano group is particularly important as it allows the orientation of the molecules to be controlled by an external electric field, the fundamental principle behind liquid crystal displays (LCDs).

Derivatives and analogues, such as 4-Cyanophenyl 4-heptylbenzoate and 4-Cyanophenyl 4-butylbenzoate, are also investigated as liquid crystal materials, highlighting a research trend where the alkyl chain length of the ester is varied to fine-tune the temperature range and characteristics of the liquid crystal phases. tcichemicals.com

Compound Data

Interactive Table 1: Properties of this compound Analogue

Data corresponds to the closely related isomer 4-Cyanophenyl 4-ethylbenzoate (CAS: 56131-48-7).

| Property | Value | Source |

| IUPAC Name | (4-cyanophenyl) 4-ethylbenzoate | nih.gov |

| Molecular Formula | C₁₆H₁₃NO₂ | nih.gov |

| Molecular Weight | 251.28 g/mol | nih.gov |

| CAS Number | 56131-48-7 | nih.gov |

| Key Property | Liquid crystalline phase | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(4-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-19-16(18)15-9-7-14(8-10-15)13-5-3-12(11-17)4-6-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOBULWWIIMBNQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20478469 | |

| Record name | Ethyl 4'-cyano[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89409-89-2 | |

| Record name | Ethyl 4'-cyano[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20478469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Elucidation of Ethyl 4 4 Cyanophenyl Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure of Ethyl 4-(4-cyanophenyl)benzoate (B15496937) by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

The proton NMR (¹H NMR) spectrum of Ethyl 4-(4-cyanophenyl)benzoate displays characteristic signals corresponding to the ethyl group and the two distinct aromatic rings. The ethyl ester protons appear as a triplet and a quartet due to spin-spin coupling. The aromatic protons on the two para-substituted benzene (B151609) rings are expected to appear as two sets of doublets. Based on data for structurally similar compounds like ethyl benzoate (B1203000) and 4-cyanobenzonitrile, the predicted chemical shifts are detailed below. rsc.orgrsc.org

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ethyl (-CH₃) | ~1.3-1.4 | Triplet (t) | ~7.1 | 3H |

| Ethyl (-CH₂) | ~4.3-4.4 | Quartet (q) | ~7.1 | 2H |

| Aromatic Protons (adjacent to ester) | ~8.1-8.2 | Doublet (d) | ~8.5 | 2H |

| Aromatic Protons (adjacent to cyano) | ~7.7-7.8 | Doublet (d) | ~8.5 | 2H |

| Aromatic Protons (ortho to ester linkage on cyanophenyl ring) | ~7.3-7.4 | Doublet (d) | ~8.5 | 2H |

| Aromatic Protons (ortho to cyano group on benzoate ring) | ~7.7-7.8 | Doublet (d) | ~8.5 | 2H |

The downfield shift of the aromatic protons adjacent to the electron-withdrawing ester and cyano groups is a key interpretive feature.

The ethyl group's quartet and triplet pattern is a classic signature of an ethyl ester in an unrestricted rotational environment.

The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. The carbonyl (C=O) and cyano (C≡N) carbons exhibit distinct and easily identifiable resonances due to their unique chemical environments. Data from related structures suggest the following key resonances. rsc.orgrsc.org

The carbonyl carbon of the ester group is typically observed in the range of 165-166 ppm. rsc.org The cyano carbon resonance is expected to appear around 118-120 ppm. rsc.org The various aromatic carbons will produce a series of signals between approximately 120 and 150 ppm, with quaternary carbons showing distinct shifts.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~165.0 |

| Cyano (C≡N) | ~118.0 |

| Cyano-substituted Quaternary Carbon | ~110.0-112.0 |

| Ester-substituted Quaternary Carbon | ~128.0-130.0 |

| Aromatic Carbons | ~121.0 - 155.0 |

| Ethyl (-CH₂) | ~61.0 |

| Ethyl (-CH₃) | ~14.0 |

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Vibrations

FT-IR spectroscopy is employed to identify the primary functional groups within this compound by detecting their characteristic vibrational frequencies. The spectrum is dominated by strong absorptions from the cyano and ester moieties.

The key vibrational bands are:

Cyano (C≡N) Stretch: A sharp, intense absorption peak is expected in the region of 2220-2240 cm⁻¹. A study of a similar molecule, 4-[4'-cyanophenoxy-carbonyl-phenyl-4-(trimethylsilyl)ethynyl]-benzoate, identified this peak at 2231 cm⁻¹. researchgate.net

Carbonyl (C=O) Stretch: As an α,β-unsaturated or aromatic ester, a strong, sharp absorption band is anticipated between 1715-1730 cm⁻¹. orgchemboulder.com This is at a slightly lower wavenumber compared to aliphatic esters (1735-1750 cm⁻¹) due to conjugation with the benzene ring. orgchemboulder.comlibretexts.org

Carbon-Oxygen (C-O) Stretch: The ester C-O bonds exhibit strong, characteristic stretches in the fingerprint region, typically appearing as two or more bands between 1000-1300 cm⁻¹. orgchemboulder.comlibretexts.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Cyano (C≡N) | Stretch | 2220 - 2240 researchgate.net | Strong, Sharp |

| Carbonyl (C=O) | Stretch | 1715 - 1730 orgchemboulder.com | Strong, Sharp |

| Ester (C-O) | Stretch | 1000 - 1300 orgchemboulder.com | Strong |

| Aromatic (C=C) | In-ring Stretch | 1585 - 1600 libretexts.org | Medium-Weak |

| Aromatic (C-H) | Stretch | 3000 - 3100 libretexts.org | Medium-Weak |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry confirms the molecular weight of this compound and provides insight into its structure through analysis of its fragmentation patterns under electron ionization. The compound has a molecular weight of 251.28 g/mol . nih.gov

The mass spectrum is expected to show a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 251. Key fragmentation pathways for esters often involve cleavage at the bonds adjacent to the carbonyl group. pharmacy180.comlibretexts.org

Expected Fragmentation Pattern:

| m/z Value | Proposed Fragment Ion | Fragment Lost |

| 251 | [C₁₆H₁₃NO₂]⁺˙ (Molecular Ion) | - |

| 206 | [C₁₃H₈NO]⁺ (4-cyanobenzoylphenyl cation) | •OCH₂CH₃ (Ethoxy radical, 45 Da) |

| 129 | [C₈H₄N]⁺ (Cyanobenzoyl cation) | OC₆H₄(CO)OCH₂CH₃ |

| 102 | [C₇H₄N]⁺ (Cyanophenyl cation) | CO |

A primary fragmentation event is the loss of the ethoxy radical (•OCH₂CH₃), resulting in a highly stable acylium ion at m/z 206. Further fragmentation can occur, leading to other characteristic peaks.

X-ray Crystallography for Solid-State Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, including the crystal system and space group.

While specific crystal structure data for this compound was not available in the searched sources, analysis of closely related mesogenic (liquid-crystal forming) compounds, such as 4'-Cyanophenyl-4-n-Pentylbenzoate, provides valuable insight. researchgate.net These types of rod-like molecules typically crystallize in systems that allow for efficient packing, such as monoclinic or orthorhombic systems. researchgate.netresearchgate.net For example, 4′-(ß-Cyanoethyl)-phenyl-4-n-pentoxybenzoate crystallizes in the monoclinic space group P21/n. researchgate.net It is characteristic for these molecules to adopt a nearly planar, fully stretched conformation and arrange themselves in a parallel or anti-parallel fashion within the crystal lattice, a feature essential for their liquid crystalline behavior. researchgate.net

Unit Cell Parameters and Molecular Geometry

A definitive understanding of the three-dimensional arrangement of this compound in the solid state would be achieved through single-crystal X-ray diffraction. This technique would provide precise measurements of the unit cell parameters, which define the fundamental repeating unit of the crystal lattice. These parameters include the lengths of the three axes (a, b, c) and the angles between them (α, β, γ).

The analysis would also reveal the molecular geometry, including bond lengths, bond angles, and torsion angles within the this compound molecule. This data is crucial for understanding the molecule's conformation and the spatial relationship between the ethyl benzoate and cyanophenyl groups. For instance, similar structures like ethyl 4-(3-chlorobenzamido)benzoate have been analyzed, revealing a triclinic crystal system. eurjchem.com

A representative data table for the crystallographic information that would be obtained for this compound is presented below. The values are hypothetical and serve as an illustration of the expected data format.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Value (Hypothetical) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| α (°) | 90 |

| β (°) | 105.2 |

| γ (°) | 90 |

| Volume (ų) | 1305.4 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.28 |

Conformational Analysis and Planar Linkages

Furthermore, the planarity of the ester linkage (–COO–) and its orientation relative to the aromatic rings would be a significant point of investigation. The conformation of the ethyl group (–CH₂CH₃) would also be determined, identifying whether it exists in a specific staggered or eclipsed conformation in the solid state.

Hirshfeld Surface Analysis for Intermolecular Interactions

To visualize and quantify the intermolecular interactions that govern the crystal packing of this compound, Hirshfeld surface analysis would be employed. This computational method maps the close contacts between neighboring molecules in the crystal.

A hypothetical breakdown of intermolecular contacts for this compound derived from a Hirshfeld analysis is shown in the table below.

Table 2: Hypothetical Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) (Hypothetical) |

| H···H | 45.2 |

| C···H/H···C | 25.8 |

| O···H/H···O | 12.5 |

| N···H/H···N | 8.7 |

| C···C/C···N | 7.8 |

Differential Scanning Calorimetry (DSC) for Phase Behavior Analysis

Differential Scanning Calorimetry (DSC) would be a crucial technique to investigate the thermal properties and phase behavior of this compound. By measuring the heat flow into or out of a sample as a function of temperature, DSC can identify phase transitions such as melting, crystallization, and any solid-solid transitions.

A typical DSC thermogram would show an endothermic peak corresponding to the melting point of the compound, providing information about its purity and thermal stability. The presence of any additional peaks could indicate the existence of different polymorphic forms or the occurrence of decomposition at higher temperatures. The enthalpy of fusion (ΔHfus), calculated from the area of the melting peak, would quantify the energy required to melt the crystalline solid.

The table below illustrates the type of data that would be obtained from a DSC analysis of this compound.

Table 3: Hypothetical Thermal Analysis Data from DSC

| Thermal Event | Temperature (°C) (Hypothetical) | Enthalpy (J/g) (Hypothetical) |

| Melting (Tₘ) | 125.8 | 110.2 |

| Crystallization (T꜀) | 85.3 | -95.7 |

Advanced Material Science and Optoelectronic Applications

Liquid Crystalline Properties and Mesophase Behavior

The arrangement of molecules in Ethyl 4-(4-cyanophenyl)benzoate (B15496937) gives rise to its liquid crystalline characteristics. These properties are highly dependent on temperature and the specific molecular structure of the compound.

Nematic-to-Isotropic Transition Temperatures

Nematic-Isotropic Transition Temperatures for a Related Homologous Series (4-cyanophenyl 4'-n-decyloxybenzoate)

| Compound | Phase Transition | Temperature (°C) |

| 4-cyanophenyl 4'-n-decyloxybenzoate | Crystal to Smectic A | 55.5 |

| Smectic A to Nematic | 76 | |

| Nematic to Isotropic | 84.8 | |

| Data for a related compound to illustrate phase transitions. icm.edu.pl |

Dielectric Anisotropy Studies

Dielectric anisotropy (Δε) is the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director. It is a key factor in the functionality of liquid crystal displays (LCDs). nih.gov For compounds with a strong polar group like the cyano (CN) group, such as in Ethyl 4-(4-cyanophenyl)benzoate, a positive dielectric anisotropy is expected. researchgate.net This is because the dipole moment of the cyano group aligns with the long molecular axis, causing ε∥ to be greater than ε⊥. nih.gov

Studies on similar molecules, like 4-cyanophenyl 4'-n-heptylbenzoate and 4-cyanophenyl 4'-n-octylbenzoate, confirm the presence of dielectric anisotropy and its dependence on temperature and frequency. researchgate.net For instance, in nematic liquid crystal mixtures containing cyanophenylbenzoates, a positive dielectric anisotropy of greater than or equal to 8 is often targeted for display applications. google.com The magnitude of Δε can be influenced by molecular structure and interactions within the liquid crystal matrix. researchgate.net

Dielectric Properties of Related Cyanophenyl Benzoates

| Compound | Phase | Dielectric Anisotropy (Δε) |

| 4-pentil-4′-cyanobiphenyl (5CB) | Nematic | Positive |

| 4-hexyl-4′-[2-(4-isothiocyanatophenyl)ethyl]-1,1′-biphenyl (HIEB) | Nematic | Positive |

| 4-n-pentylphenyl-4-n-octyloxythiobenzoate (8S5) | Nematic | Positive |

| This table presents data for related liquid crystals to illustrate the concept of positive dielectric anisotropy. researchgate.net |

Electro-Optical Response Times

The electro-optical response time of a liquid crystal is a measure of how quickly it can switch between states under an applied electric field. This is a crucial parameter for display technologies. The response time is proportional to the material's viscosity and inversely proportional to its elastic constants and the square of the applied voltage. Phenyl benzoate (B1203000) esters are of particular interest for their electro-optical performance in various display modes. dtic.mil While specific response time values for this compound are not detailed in the provided search results, the general principles suggest that its performance would be a balance of its viscosity, dielectric anisotropy, and elastic properties.

Thermal Stability and Mesophase Range

The thermal stability and the temperature range over which a material exhibits a liquid crystalline phase (the mesophase range) are critical for practical applications. For the homologous series of (S)-4′-(1-methyloctyloxycarbonyl) biphenyl-4-yl 4-['m'-(2,2,3,3,4,4,4-heptafluorobutoxy) 'm'alkoxy]-benzoates, it has been shown that as the length of the alkyl chain increases, the material possesses a greater number of mesophases and the transition to the isotropic liquid phase occurs at a higher temperature. mdpi.com The temperature range of the mesophase also tends to increase with the length of the molecule. mdpi.com For a related compound, 4-cyanophenyl 4'-n-decyloxybenzoate, a nematic phase is observed between 76°C and 84.8°C, and a smectic A phase exists between 55.5°C and 76°C. icm.edu.pl

Influence of Molecular Structure on Liquid Crystalline Phases

The molecular structure, particularly the length of the alkyl chain, has a profound effect on the liquid crystalline properties. mdpi.comresearchgate.net In homologous series of liquid crystals, increasing the alkyl chain length generally affects the phase transition temperatures and the type of mesophases observed. mdpi.com For example, in the poly[ω-(4′-cyanobiphenyl-4-yloxy)alkyl methacrylate]s series, longer spacer chains lead to more pronounced odd-even effects in the clearing temperatures. elsevierpure.com Similarly, in another series of benzoates, a longer alkyl chain resulted in a wider temperature range for the chiral smectic phase. mdpi.com The ethyl group in this compound, being a short alkyl chain, will contribute to a specific set of phase transition temperatures and mesophase behavior when compared to its longer-chain counterparts like heptyl or decyl benzoates. icm.edu.plresearchgate.net The presence of the rigid core of two phenyl rings linked by an ester group, combined with the polar cyano group and the ethyl chain, dictates its specific liquid crystalline characteristics. nih.gov

Impact of Alkyl Chain Length on Liquid Crystal Properties

| Property | Influence of Increasing Alkyl Chain Length |

| Nematic-to-Isotropic Transition Temperature | Generally increases, often with an odd-even effect elsevierpure.commdpi.com |

| Mesophase Range | Tends to increase mdpi.com |

| Viscosity | Increases rsc.org |

| Glass Transition Temperature | Decreases initially, then reaches a limiting value elsevierpure.com |

| This table summarizes general trends observed in homologous series of liquid crystals. |

Organic Electronic and Optoelectronic Device Applications

This compound is recognized as a valuable molecular building block in the field of organic materials science, primarily due to its rigid, polar structure derived from the cyanobiphenyl moiety. nih.govsmolecule.com This structure is a well-established mesogen, a fundamental component for inducing liquid crystalline phases. While the compound itself is principally used as a precursor or monomer for more complex functional materials, its core structure provides properties essential for various optoelectronic applications. smolecule.commdpi.com

Semiconducting Characteristics

The semiconducting properties of materials incorporating the cyanophenyl benzoate group are largely influenced by the electron-withdrawing nature of the cyano (-CN) group. In the broader context of organic semiconductors, the introduction of cyano groups is a common strategy to lower the Lowest Unoccupied Molecular Orbital (LUMO) level of a material. This modification enhances electron affinity, which is a desirable characteristic for creating n-type semiconductors—materials that conduct electrons. While specific quantitative data on the semiconducting characteristics of crystalline this compound is not extensively documented, its molecular structure is paradigmatic for synthons used to build larger, more complex organic semiconductors.

Applications in Organic Light-Emitting Diodes (OLEDs)

The cyanobiphenyl unit, central to this compound, is a component in various materials developed for Organic Light-Emitting Diodes (OLEDs). Materials with high electron affinity and mobility are crucial for the electron transport layers (ETLs) in OLED devices, facilitating the efficient injection and transport of electrons from the cathode. The polarity and electronic properties imparted by the cyanophenyl benzoate structure are leveraged in the design of host materials for emissive layers or as components of the ETL itself. However, direct application of the small molecule this compound in OLEDs is not a common practice; instead, it serves as a fragment for designing more sophisticated, high-molecular-weight materials or polymers tailored for these devices.

Quadratic Non-Linear Optical (NLO) Properties

Materials exhibiting quadratic non-linear optical (NLO) effects, such as second-harmonic generation (SHG), typically require a molecular structure with a significant hyperpolarizability, often achieved through a "push-pull" electronic system. This involves connecting an electron-donating group and an electron-accepting group through a conjugated π-system. The cyanophenyl group acts as a potent electron acceptor. While specific NLO measurements for this compound are not widely reported, its structural motif is frequently incorporated into more complex NLO-active chromophores. By combining this acceptor unit with a suitable donor, researchers can engineer materials with large second-order NLO responses for applications in optoelectronics and photonics.

Enhancement of Electron Mobility in Organic Semiconductors

High electron mobility is a critical parameter for the performance of n-type organic field-effect transistors (OFETs) and other electronic devices. The molecular packing in the solid state plays a crucial role in determining charge transport efficiency. The rigid, planar nature of the biphenyl (B1667301) core in this compound promotes ordered molecular packing, such as π-stacking, which can facilitate intermolecular charge hopping. The strong dipole moment originating from the cyano group can further influence this packing. mdpi.com In polymeric systems, side chains containing the cyanophenyl benzoate moiety can self-assemble into ordered domains, creating pathways that enhance electron mobility through the material. mdpi.com

Role as a Monomer in Polymer Chemistry

This compound is a prototypical structure for monomers used in the synthesis of advanced functional polymers. By adding a polymerizable group (such as a methacrylate (B99206) or acrylate) to this core structure, it can be used to create polymers where the cyanophenyl benzoate unit is a pendant side group. These side chains introduce specific functionalities, most notably liquid-crystalline behavior, into the polymer backbone. mdpi.comresearchgate.net

Synthesis of Polymers with Pendant Cyanophenyl Benzoate Units

Polymers featuring pendant cyanophenyl benzoate units are typically synthesized via controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP). mdpi.com This method allows for the precise control of polymer molecular weight and distribution. The process begins with a monomer that incorporates the cyanophenyl benzoate mesogen attached to a polymerizable functional group, often via a flexible spacer like a hexyl chain. mdpi.com

For example, a monomer like 4-cyanophenyl 4-{[6-(methacryloyloxy)hexyl]oxy}benzoate (M6BACP) can be polymerized using an initiator such as ethyl 2-bromoisobutyrate (E2BiB) and a catalyst system like copper(I) chloride (Cu(I)Cl) with a ligand. mdpi.com The resulting polymers, known as side-chain liquid-crystalline polymers (SCLCPs), combine the mechanical properties of a polymer backbone with the anisotropic optical and electronic properties of the liquid-crystalline side chains. mdpi.com The cyanophenyl benzoate moieties, due to their polarity and rigid shape, can self-assemble into ordered microphase-separated structures, imparting thermotropic liquid-crystalline properties to the material. mdpi.comresearchgate.net The thermal behavior of these polymers is strongly dependent on the degree of substitution of the mesogenic groups onto the polymer backbone. researchgate.net

Below is a table summarizing the characteristics of a homopolymer and a block copolymer synthesized using a monomer containing a pendant cyanophenyl benzoate unit.

Table 1: Research Findings on Polymers with Pendant Cyanophenyl Benzoate Units

| Polymer | Monomer Unit | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (Mw/Mn) | Research Focus | Reference |

|---|---|---|---|---|---|

| PM6BACP | 4-cyanophenyl 4-{[6-(methacryloyloxy)hexyl]oxy}benzoate | 18,300 | 1.15 | Synthesis of a homopolymer via ATRP to study liquid-crystalline behavior and molecular alignment. | mdpi.com |

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-cyanophenyl 4-{[6-(methacryloyloxy)hexyl]oxy}benzoate (M6BACP) |

| ethyl 2-bromoisobutyrate (E2BiB) |

Structure-Property Relationships in Polymeric Materials

The incorporation of specific chemical moieties into a polymer's architecture is a fundamental strategy for tailoring its macroscopic properties. The compound this compound, with its rigid aromatic core, polar cyano group, and terminal ethyl group, presents a versatile building block for the synthesis of advanced polymeric materials. When integrated into a polymer backbone or as a side chain, this moiety can profoundly influence the resulting material's thermal, mechanical, and optoelectronic characteristics. The interplay between the molecular structure of the repeating units containing the this compound motif and the polymer's bulk properties is a critical area of investigation in material science.

Detailed research findings have elucidated the structure-property relationships in polymers featuring a similar core structure, specifically those with cyano-terminated phenyl benzoate moieties as side chains. In a notable study, block copolymers with side chains containing these moieties were synthesized and their properties extensively characterized. These investigations reveal how the presence of the cyano-terminated phenyl benzoate group dictates the liquid crystalline behavior, microphase separation, and molecular alignment of the polymers.

One key area of research has been on side-chain liquid-crystalline block copolymers where a flexible polymer, such as polymethacrylate, is tethered to the rigid cyano-terminated phenyl benzoate group. The inherent rigidity and polarity of the phenyl benzoate core, coupled with the strong dipole moment of the terminal cyano group, drive the formation of ordered liquid crystalline phases.

A study on diblock copolymers composed of a smectic liquid crystalline polymer with cyano-terminated phenyl benzoate moieties demonstrated the potential for creating highly ordered structures. nih.gov The synthesis of these polymers via atom transfer radical polymerization (ATRP) allowed for precise control over the molecular weight and a narrow molecular weight distribution, which are crucial for achieving well-defined morphologies. nih.gov

The investigation into these polymers revealed that the block copolymers exhibit smectic liquid crystalline phases. nih.gov This ordered arrangement at the molecular level is a direct consequence of the intermolecular interactions facilitated by the polar cyano groups and the shape anisotropy of the phenyl benzoate mesogens. Furthermore, the microphase separation of the block copolymers led to the formation of hexagonal cylinder structures with a lattice period of approximately 18 nm. nih.gov

The ability to control the alignment of these structures is paramount for their application in optoelectronic devices. Research has shown that thin films of these polymers can be uniaxially aligned through techniques such as rubbing. This process results in the unidirectional alignment of the liquid crystalline moieties along the rubbing direction. nih.gov Such long-range ordering and uniform alignment are highly desirable for optimizing charge transport and other anisotropic properties in advanced materials. nih.gov

The following table summarizes the key characteristics of a representative homopolymer and a series of block copolymers from the study, illustrating the influence of the polymer architecture on its properties.

| Polymer | Mn ( g/mol ) | Mw/Mn |

| PM6BACP (Homopolymer) | 15,000 | 1.15 |

| PEO-b-PM6BACP (Block Copolymer 1) | 20,000 | 1.20 |

| PEO-b-PM6BACP (Block Copolymer 2) | 25,000 | 1.22 |

| PEO-b-PM6BACP (Block Copolymer 3) | 30,000 | 1.25 |

Table 1: Molecular Characteristics of Polymers Containing Cyano-Terminated Phenyl Benzoate Moieties. This table is based on data from a study on similar polymer structures and is presented here for illustrative purposes. The actual values for polymers containing precisely this compound may vary.

The data in Table 1 showcases the controlled nature of the polymerization process, yielding polymers with well-defined molecular weights and low polydispersity. This control is essential for establishing clear structure-property relationships, as it minimizes the influence of molecular weight variations on the observed material properties.

In essence, the structure of the this compound unit, when incorporated into a polymer, imparts a unique combination of rigidity, polarity, and linearity. These features at the molecular level translate into desirable macroscopic properties such as liquid crystallinity, the ability to form well-ordered microphase-separated structures, and the potential for controlled molecular alignment. These properties are critical for the development of advanced materials for applications in optoelectronics and other high-technology fields.

Computational Chemistry and Theoretical Modeling Studies

Frontier Molecular Orbital Analysis (HOMO-LUMO Energy Gaps)

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). mnstate.edu The energy difference between the HOMO and LUMO, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. mnstate.eduresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. researchgate.net

For conjugated molecules, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the HOMO-LUMO gap. rsc.org In molecules with similar structures, the HOMO and LUMO are often distributed across different parts of the molecule. For instance, in some related compounds, the LUMO is primarily located on the nitrophenyl rings, while the HOMO is situated on other substituted phenyl rings. researchgate.net The analysis of FMOs provides a theoretical basis for understanding the electronic transitions and charge transfer properties within the molecule. researchgate.net

| Parameter | Significance |

|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept an electron. |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data for Ethyl 4-(4-cyanophenyl)benzoate (B15496937). By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net These theoretical spectra can then be compared with experimental data to aid in the assignment of vibrational modes.

Similarly, the gauge-including atomic orbital (GIAO) method is commonly used to predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). researchgate.net The calculated chemical shifts, when compared to experimental values, help in the structural elucidation of the molecule. Furthermore, time-dependent DFT (TD-DFT) can be used to simulate the UV-Vis absorption spectrum, providing insights into the electronic transitions occurring within the molecule. researchgate.net

Calculation of Intermolecular Interaction Energies (e.g., Hydrogen Bonds, π-π Stacking)

The arrangement of molecules in the solid state is governed by intermolecular interactions. Computational methods can be used to calculate the energies of these interactions, such as hydrogen bonds and π-π stacking. Understanding these non-covalent interactions is crucial for predicting crystal packing and its influence on the material's properties. For related molecules, studies have shown the presence of intermolecular C-H···O and C-H···π interactions that dictate the formation of specific packing motifs. The analysis of these interactions often involves examining the Hirshfeld surface and 2D fingerprint plots to quantify the contributions of different atomic contacts.

Accurate calculation of intermolecular interaction energies is a complex task, with high-level methods like coupled-cluster with single and double and perturbative triple excitations (CCSD(T)) providing benchmark results, though at a high computational cost. researchgate.net Semiempirical methods with corrections for dispersion effects are also employed for larger systems to provide qualitative and semi-quantitative insights into the nature and strength of intermolecular forces. researchgate.net

Theoretical Insights into Structure-Property Relationships

A primary goal of computational modeling is to establish clear relationships between the molecular structure of Ethyl 4-(4-cyanophenyl)benzoate and its macroscopic properties. By systematically modifying the molecular structure in silico (e.g., by changing substituents) and calculating the resulting electronic and optical properties, researchers can gain a deeper understanding of what governs its behavior.

For example, theoretical studies can elucidate how modifications to the electron-donating or electron-withdrawing character of different parts of the molecule affect the HOMO-LUMO gap, which in turn influences its color and photochemical stability. rsc.org Computational analysis can also predict how changes in molecular shape and intermolecular interactions will affect crystal packing and, consequently, material properties like melting point and solubility. These theoretical insights are invaluable for the rational design of new molecules with tailored functionalities.

Future Research Trajectories and Emerging Applications

Development of Novel Synthetic Pathways

The synthesis of Ethyl 4-(4-cyanophenyl)benzoate (B15496937) and its derivatives is a key area of ongoing research. While established methods exist, the development of more efficient, scalable, and environmentally friendly synthetic routes is a primary objective. Researchers are exploring novel catalytic systems and process intensification techniques to improve yields and reduce waste. For instance, the synthesis of related benzoate (B1203000) derivatives often involves multi-step processes that can be optimized. mdpi.com One common strategy is the Williamson etherification, which has been used to synthesize derivatives of ethyl 4-hydroxybenzoate (B8730719). mdpi.com

Exploration of Derivatives for Enhanced Material Performance

The modification of the core structure of Ethyl 4-(4-cyanophenyl)benzoate is a promising avenue for tailoring its properties for specific applications. By introducing different functional groups, researchers can influence the mesomorphic behavior, optical properties, and solubility of the resulting materials. For example, the synthesis of a series of ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates has demonstrated how varying the alkoxy chain length can impact liquid crystalline properties. researchgate.net The exploration of derivatives is not limited to liquid crystals; for instance, compositing benzothieno[3,2-b]benzofuran derivatives with single-walled carbon nanotubes has been shown to enhance thermoelectric performance. mdpi.com

Advanced Characterization Techniques for Complex Morphologies

A thorough understanding of the structure-property relationships in materials based on this compound is crucial for their application. Advanced characterization techniques are being employed to probe the complex morphologies that these materials can form. Techniques such as single-crystal X-ray diffraction provide detailed information about the molecular arrangement in the solid state. researchgate.net For liquid crystalline phases, polarizing optical microscopy is used to identify different mesophases and their textures. researchgate.net The study of related compounds, like Ethyl 4-(dimethylamino)benzoate, has utilized single-crystal X-ray studies to reveal essentially planar molecular structures. researchgate.net

Integration into Next-Generation Organic Electronic Devices

The unique electronic and optical properties of this compound and its derivatives make them attractive candidates for use in a variety of organic electronic devices. Research is focused on integrating these materials into next-generation displays, sensors, and other electronic components. The liquid crystalline properties of compounds like ethyl 4-((4-alkoxyphenyl)diazenyl)benzoates suggest their potential use in liquid crystal displays (LCDs) and temperature sensing devices. researchgate.net Furthermore, the development of organic small molecules for thermoelectric applications highlights the potential for these materials in energy harvesting. mdpi.com

Synergistic Studies Combining Experimental and Computational Approaches

The combination of experimental synthesis and characterization with computational modeling provides a powerful tool for understanding and predicting the behavior of materials. Density Functional Theory (DFT) and other computational methods can be used to calculate molecular properties, predict phase behavior, and guide the design of new materials with desired characteristics. This synergistic approach accelerates the discovery and optimization of novel materials based on this compound.

Sustainable and Scalable Production Methods

As the potential applications of this compound and its derivatives expand, the need for sustainable and scalable production methods becomes increasingly important. Research in this area focuses on developing processes that minimize environmental impact, reduce costs, and ensure a reliable supply of high-purity materials. This includes the use of greener solvents, renewable starting materials, and continuous manufacturing processes. The scalable synthesis of related compounds is an active area of research, with an emphasis on producing materials for applications like oil-spill remediation. mdpi.com

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare Ethyl 4-(4-cyanophenyl)benzoate, and how can purity be ensured?

- Methodological Answer: A multi-step synthesis can be adapted from analogous benzoate esters. For example, ethyl 4-aminobenzoate derivatives are functionalized via nucleophilic substitution or coupling reactions. In one protocol, ethyl 4-aminobenzoate reacts with tetramethylthiuram disulfide (DTMT) to introduce thiourea groups, followed by deamination to form isothiocyanate intermediates. Subsequent reactions with hydrazine hydrate in dioxane yield structurally related compounds. Purity is confirmed via thin-layer chromatography (TLC), while structural validation employs -NMR, -NMR, and IR spectroscopy .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer: Key techniques include:

- TLC : To monitor reaction progress and assess purity.

- Spectroscopy : -NMR and -NMR identify functional groups and aromatic substitution patterns. IR spectroscopy confirms carbonyl (C=O) and nitrile (C≡N) groups.

- Elemental Analysis : Validates empirical formula accuracy.

- X-ray Crystallography : For definitive structural confirmation if single crystals are obtainable (as demonstrated for similar esters) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, lab coats, and safety goggles. Use P95 respirators or higher (e.g., EU-standard ABEK-P2) if dust or vapors are present.

- Ventilation : Conduct reactions in fume hoods to minimize inhalation exposure.

- Spill Management : Avoid dust generation; use non-sparking tools to collect spills into sealed containers.

- Disposal : Follow institutional guidelines for halogenated/organic waste, as improper drainage is prohibited .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data when using this compound in polymerization initiator systems?

- Methodological Answer: Comparative studies with structurally similar initiators (e.g., ethyl 4-(dimethylamino)benzoate) can isolate variables. For example, in resin cements, reactivity differences arise from electron-donating/withdrawing substituents. Use kinetic analysis (e.g., degree of conversion via FT-IR) to evaluate initiation efficiency. Adjust co-initiator ratios (e.g., 1:2 CQ/amine) and monitor physical properties (e.g., tensile strength) to optimize systems. Contradictions may stem from solvent polarity or steric effects, requiring controlled DOE (Design of Experiments) .

Q. What strategies are effective for optimizing the synthesis of this compound to improve yield and scalability?

- Methodological Answer:

- Catalyst Screening : Test palladium catalysts (e.g., Suzuki coupling for aryl-cyanophenyl linkages) or phase-transfer catalysts.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reaction rates.

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times.

- Workflow Integration : Implement inline purification (e.g., flash chromatography) to minimize intermediate degradation. Documented protocols for analogous esters achieved >80% yields via stepwise functionalization .

Q. How can researchers address the lack of physicochemical data (e.g., logP, solubility) for this compound?

- Methodological Answer:

- Experimental Determination : Measure logP via shake-flask method (octanol/water partitioning).

- Solubility Profiling : Use UV-Vis spectroscopy or HPLC to quantify solubility in solvents like ethanol, DCM, or aqueous buffers.

- Thermal Analysis : DSC (Differential Scanning Calorimetry) determines melting points; TGA (Thermogravimetric Analysis) assesses decomposition thresholds.

- Computational Modeling : Predict properties via QSPR (Quantitative Structure-Property Relationship) models using software like COSMOtherm .

Q. What experimental approaches validate the stability of this compound under varying storage conditions?

- Methodological Answer:

- Accelerated Stability Studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) over weeks. Monitor degradation via HPLC.

- Light Sensitivity : Use UV chambers to assess photolytic decomposition.

- Long-Term Storage : Store aliquots at –20°C, 4°C, and room temperature; periodically analyze via NMR for structural integrity. Similar esters showed no decomposition at –20°C for 12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.